Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate
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Overview
Description
Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is known for its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a cyclohexylcarbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl2-(hydroxymethyl)cyclohexylcarbamate typically involves the reaction of tert-butyl chloroformate with cyclohexylamine in the presence of a base, followed by the addition of formaldehyde to introduce the hydroxymethyl group . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a prodrug.
Mechanism of Action
The mechanism of action of tert-butyl2-(hydroxymethyl)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. The pathways involved in its action depend on the specific biological system being studied .
Comparison with Similar Compounds
Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate can be compared with similar compounds such as:
Tert-butyl N-cyclohexylcarbamate: This compound lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: This is a stereoisomer with different spatial arrangement, affecting its reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
XUFBETUUQRMWRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CO |
Origin of Product |
United States |
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